Cyclosporin C (CsC) is a cyclic undecapeptide, a class of naturally occurring compounds composed of 11 amino acids linked in a ring structure. [] It is a fungal metabolite primarily isolated from Tolypocladium inflatum [, , ], although other fungal species like Acremonium luzulae and Nectria sp. are also known to produce it. [, ] CsC is structurally similar to cyclosporin A (CsA), a widely used immunosuppressant drug, but with an L-threonine residue replacing the L-α-aminobutyric acid at position 2. [, ] This structural difference contributes to subtle variations in their biological and physicochemical properties. []
Cyclosporin C is derived from fungal sources, particularly Tolypocladium inflatum. The compound is produced through fermentation processes involving specific strains of this fungus, which synthesize the peptide under controlled conditions. The extraction and purification of cyclosporin C involve sophisticated techniques such as high-performance liquid chromatography and mass spectrometry to ensure high purity and yield.
Cyclosporin C belongs to the class of cyclic peptides, specifically categorized as a cyclic undecapeptide. Its structure comprises a sequence of amino acids linked in a cyclic form, contributing to its stability and bioactivity. This classification places it alongside other cyclosporins, such as cyclosporin A, which are known for their immunosuppressive effects.
The synthesis of cyclosporin C can be achieved through both natural extraction and synthetic approaches. The natural method involves fermentation of Tolypocladium inflatum, where specific growth conditions are optimized to enhance yield. The synthetic method utilizes solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications.
Cyclosporin C has a complex cyclic structure characterized by a series of amino acids linked together in a ring formation. The specific sequence and arrangement of these amino acids contribute to its biological activity.
Cyclosporin C undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:
These reactions are typically carried out under controlled laboratory conditions using reagents that ensure specificity and yield high-purity products.
Cyclosporin C exerts its immunosuppressive effects primarily by inhibiting calcineurin, a phosphatase involved in T-cell activation. This inhibition prevents the transcription of interleukin-2, a crucial cytokine for T-cell proliferation.
Cyclosporin C has several applications in scientific research and medicine:
Cyclosporin C (CsC) is primarily biosynthesized by filamentous fungi across multiple genera, with significant strain-specific variations in production efficiency and analog profiles. Tolypocladium inflatum (teleomorph: Elaphocordyceps subsessilis) remains the most studied CsC producer, but recent genomic analyses confirm that Amphichorda felina (syn. Acremonium luzulae) synthesizes CsC as its dominant cyclosporin variant without detectable CsA—a trait attributed to adenylation domain specificity in its nonribosomal peptide synthetase (NRPS) [3] [6] [8]. In contrast, T. inflatum typically produces CsA, CsB, and CsC concurrently, with ratios modulated by genetic and environmental factors [4].
CsC demonstrates temperature-dependent antifungal activity against pathogens like Cryptococcus neoformans, showing enhanced efficacy at 37°C compared to 25°C. This bioactivity correlates with the disruption of fungal thermal adaptation mechanisms, particularly calcineurin pathway inhibition [3] [6]. Notably, A. felina strains isolated from herbivore dung (e.g., NRRL 66746, NRRL 66747) exhibit 2–3 fold higher CsC yields than soil-derived Tolypocladium strains, highlighting ecological niche-driven biosynthetic optimization [6].
Table 1: Fungal Producers of Cyclosporin C
Fungal Species | Strain Example | CsC Yield (mg/L) | Key Production Traits |
---|---|---|---|
Amphichorda felina | NRRL 66746 | 120–150* | CsC-exclusive; temperature-sensitive bioactivity |
Tolypocladium inflatum | ATCC 34921 | 20–50* | Multiproduct (CsA/CsB/CsC); inducible by insect hemolymph |
Acremonium luzulae | Fuckel | 80–110* | Broad-spectrum fungistatic activity |
*Representative values under optimized conditions* [3] [4] [8]
Solid-state fermentation (SSF) and submerged fermentation (SmF) strategies have been systematically refined to maximize CsC titers. SSF using agro-industrial substrates (e.g., wheat bran) achieves 8,166 mg/kg CsC in T. inflatum when supplemented with 1.53% glycerol, 0.95% ammonium sulfate, and 0.18% FeCl₃, followed by L-valine/L-leucine feeding at 20 h [1]. Critical SSF parameters include:
In SmF, Aspergillus terreus FCBP58 achieves 62.4 μg/mL CsC using glucose (10%) and peptone (0.5%), while Fusarium roseum maximizes production at pH 6.0 with 30 g/L glucose and 7-day cultivation [7] [9]. Carbon catabolite repression significantly influences yields: slowly metabolized sugars (e.g., mannitol) enhance production by 40% compared to glucose in A. felina [6].
Table 2: Optimized Fermentation Parameters for CsC Production
Parameter | Optimal Range (SSF) | Optimal Range (SmF) | Critical Impact |
---|---|---|---|
Carbon Source | Glycerol (1.5–2.0%) | Glucose (8–10%) | Precursor supply; NADPH regeneration |
Nitrogen Source | Ammonium sulfate (0.9%) | Peptone (0.5–1.0%) | Amino acid precursor availability |
Amino Acid Feed | L-Val/Leu (20 h) | L-Val (0.4%) | NRPS substrate pool enrichment |
Duration | 7–10 days | 10–14 days | Secondary metabolite accumulation period |
Aeration | Perforated trays | 120–200 rpm | Oxygen transfer for NRPS activity |
Data synthesized from [1] [5] [7]
The CsC biosynthetic gene cluster (BGC) spans ~45 kb and exhibits high synteny between T. inflatum and A. felina, encoding:
Key engineering strategies include:
In vitro reconstitution of the CsC NRPS demonstrates 97% fidelity when supplied with D-Ala, L-Thr, and other cognate amino acids, enabling semi-synthetic analog generation [8].
CsC biosynthesis is orchestrated by a 11-module NRPS (SimA) with a conserved C-A-PCP domain architecture. The adenylation (A) domains exhibit stringent substrate specificity:
The condensation (C) domains catalyze amide bond formation via the HHxxxDG motif, with C₆ showing 40% sequence divergence between CsA and CsC producers—a key determinant of L-Thr incorporation [10]. Final macrocyclization and release are mediated by the thioesterase (TE) domain, which exhibits broad substrate tolerance for undecapeptide cyclization [2] [4].
Table 3: NRPS Domain Organization in Cyclosporin C Synthesis
Module | Domain Architecture | Amino Acid Incorporated | Specificity Determinants |
---|---|---|---|
Initiation | C₀-A₁-PCP₁ | Bmt | PKS-NRPS docking domain |
2 | C₂-A₂-PCP₂-E₂ | D-Ala | Epimerization (E) domain |
3–5,7–11 | Cₙ-Aₙ-PCPₙ | L-Xaa | Side chain recognition residues |
6 | C₆-A₆-PCP₆ | L-Thr | D235K517 motif (Thr-selectivity) |
Termination | C₁₁-A₁₁-PCP₁₁-TE | L-MeVal | Macrocyclization activity |
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